Cas no 30248-47-6 (N-Nitroso-L-azetidine-2-Carboxylic Acid)

N-Nitroso-L-azetidine-2-Carboxylic Acid is a specialized organic compound featuring a nitroso group attached to an azetidine ring, combined with a carboxylic acid functionality. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of heterocyclic compounds and peptidomimetics. Its rigid azetidine backbone contributes to conformational constraints, which can be leveraged in medicinal chemistry for designing bioactive molecules with enhanced selectivity. The nitroso group offers reactivity for further functionalization, while the carboxylic acid provides a handle for derivatization. This compound is primarily utilized in research settings for exploring novel synthetic pathways and studying structure-activity relationships.
N-Nitroso-L-azetidine-2-Carboxylic Acid structure
30248-47-6 structure
Product Name:N-Nitroso-L-azetidine-2-Carboxylic Acid
CAS No:30248-47-6
MF:C4H6N2O3
MW:130.10204076767
CID:310519
PubChem ID:15089039
Update Time:2025-10-29

N-Nitroso-L-azetidine-2-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinecarboxylicacid, 1-nitroso-, (2S)-
    • N-Nitroso-L-azetidine-2-Carboxylic Acid
    • N-Nitroso-L-azetidin
    • (S)-1-Nitroso-2-azetidinecarboxylate
    • 1-Nitroso-2(S)-azetidinecarboxylic Acid
    • 1-Nitroso-2S-azetidin-carbonsaeure
    • 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
    • AG-E-99152
    • CTK1C3661
    • FT-0672942
    • MB03151
    • N-nitrosoazetidine-2-carboxylic acid
    • N-Nitroso-L-azetidincarbonsaeure
    • N-nitroso-L-azetidine carboxylic acid
    • 30248-47-6
    • AKOS006293900
    • DTXSID70184341
    • (2S)-1-NITROSOAZETIDINE-2-CARBOXYLIC ACID
    • (S)-Nitrosoazetidine-2-carboxylic acid
    • J-017841
    • 2-Azetidinecarboxylic acid, 1-nitroso-, (2S)-
    • Inchi: 1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
    • InChI Key: ZRTLYYKIFSGFIC-VKHMYHEASA-N
    • SMILES: OC([C@@H]1CCN1N=O)=O

Computed Properties

  • Exact Mass: 130.03788
  • Monoisotopic Mass: 129.030017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.8
  • XLogP3: 0

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Melting Point: 106-107°C (dec)
  • Boiling Point: 401.7±38.0 °C at 760 mmHg
  • Flash Point: 196.8±26.8 °C
  • Refractive Index: 1.62
  • PSA: 67.76
  • LogP: -0.23540
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

N-Nitroso-L-azetidine-2-Carboxylic Acid Security Information

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Additional information on N-Nitroso-L-azetidine-2-Carboxylic Acid

Introduction to N-Nitroso-L-azetidine-2-Carboxylic Acid (CAS No. 30248-47-6)

N-Nitroso-L-azetidine-2-Carboxylic Acid, with the chemical identifier CAS No. 30248-47-6, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic nitroso compound belongs to the azetidine family, a class of cyclic ethers characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The nitroso functional group (–NO) attached to the azetidine ring imparts unique reactivity and electronic properties, making it a valuable intermediate in synthetic chemistry and a subject of interest for potential therapeutic applications.

The structural framework of N-Nitroso-L-azetidine-2-Carboxylic Acid consists of a nitroso group positioned at the 1-position of the azetidine ring, with a carboxylic acid moiety at the 2-position. This specific arrangement influences its chemical behavior, particularly in terms of nucleophilic addition reactions and electrophilic aromatic substitution, which are pivotal in medicinal chemistry for constructing more complex molecular architectures. The compound’s ability to participate in such transformations has made it a candidate for developing novel pharmacophores and drug candidates.

In recent years, there has been growing interest in N-Nitroso-L-azetidine-2-Carboxylic Acid due to its potential role in modulating biological pathways. Research has highlighted its utility as a building block in the synthesis of more intricate molecules, particularly those targeting enzymatic pathways involved in inflammation and cancer metabolism. The nitroso group’s ability to engage in redox reactions has been explored as a means to develop prodrugs or bioactive molecules that can release therapeutic agents under specific physiological conditions.

One of the most compelling aspects of N-Nitroso-L-azetidine-2-Carboxylic Acid is its potential application in preclinical studies as an intermediate for generating novel heterocyclic compounds. These derivatives have shown promise in preliminary screenings for their ability to interact with biological targets such as kinases and proteases. For instance, modifications to the carboxylic acid group have been investigated to enhance solubility and bioavailability, while alterations to the nitroso moiety have aimed at improving metabolic stability and target specificity.

The synthesis of N-Nitroso-L-azetidine-2-Carboxylic Acid itself presents unique challenges due to the instability of the nitroso group under various reaction conditions. Advanced synthetic methodologies, including controlled nitrosation techniques and protective group strategies, have been employed to ensure high yields and purity. These methods often involve careful optimization of reaction parameters such as temperature, solvent choice, and catalyst systems to minimize side reactions and degradation pathways.

Recent advancements in computational chemistry have also contributed to a deeper understanding of N-Nitroso-L-azetidine-2-Carboxylic Acid’s reactivity and interaction with biological systems. Molecular modeling studies have predicted how this compound might bind to specific protein targets, providing insights into its potential pharmacological effects. These predictions are being validated through experimental approaches, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which offer high-resolution structural information on complex molecular interactions.

The role of N-Nitroso-L-azetidine-2-Carboxylic Acid in drug discovery is further underscored by its versatility as a synthetic precursor. Chemists have leveraged its reactivity to construct diverse scaffolds, including those mimicking natural products with known biological activities. By integrating this compound into multi-step synthetic routes, researchers have been able to generate libraries of novel molecules for high-throughput screening (HTS) campaigns. Such efforts aim to identify lead compounds that can be further optimized for therapeutic efficacy.

In conclusion, N-Nitroso-L-azetidine-2-Carboxylic Acid (CAS No. 30248-47-6) represents a fascinating subject of study in medicinal chemistry due to its unique structural features and functional properties. Its applications span from serving as a key intermediate in synthetic organic chemistry to being a potential precursor for next-generation pharmaceuticals targeting critical biological pathways. As research continues to uncover new ways to harness its chemical potential, this compound is poised to play an increasingly important role in drug development efforts worldwide.

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